Tridodecyl phosphate

CAS No.: 682-49-5

Cat. No.: VC3878236

Molecular Formula: C36H75O4P

Molecular Weight: 603 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682-49-5 |

|---|---|

| Molecular Formula | C36H75O4P |

| Molecular Weight | 603 g/mol |

| IUPAC Name | tridodecyl phosphate |

| Standard InChI | InChI=1S/C36H75O4P/c1-4-7-10-13-16-19-22-25-28-31-34-38-41(37,39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |

| Standard InChI Key | OHRVKCZTBPSUIK-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

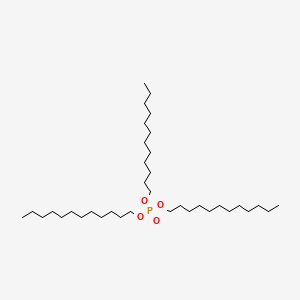

Tridodecyl phosphate (CAS 68610-62-8; alternative CAS 682-49-5) is systematically identified as tri(dodecyl) phosphate, with the molecular formula and a molecular weight of 602.95 g/mol . The structure consists of a central phosphate group esterified with three dodecyl (C12) chains, conferring high lipophilicity as evidenced by its computed XLogP3-AA value of 16.3 .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.905 g/cm³ | |

| Boiling Point | 522.2°C at 760 mmHg | |

| Flash Point | 282.6°C | |

| Refractive Index | ||

| Vapor Pressure | <0.1 mmHg at 25°C (estimated) |

The compound's exact mass (602.540 Da) and monoisotopic mass (602.54029787 Da) confirm its structural uniformity . Its high rotatable bond count (36) contributes to conformational flexibility, complicating 3D conformer generation .

Synthesis and Manufacturing Processes

Industrial synthesis typically involves reacting phosphorus oxychloride () with dodecyl alcohol under controlled conditions, analogous to methods documented for related phosphotriesters . A two-step catalytic process using anhydrous achieves intermediate chloridates, which undergo hydrolysis to yield the final product . Recent advances leverage bromoethyl precursors for improved reaction efficiency, as demonstrated in thioalkyl-protected phosphate syntheses .

Key challenges include:

-

Selectivity Control: Minimizing di-ester byproducts during stepwise esterification.

-

Purification: Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) achieve >92% purity, though scalability remains problematic .

-

Thermal Stability: The high boiling point necessitates specialized reaction vessels for large-scale production .

Physicochemical Behavior and Material Interactions

The compound's 0.905 g/cm³ density and refractive index of 1.461 make it suitable for optical applications requiring low light dispersion . Its thermal profile shows decomposition onset at 282.6°C, with complete volatilization above 522°C . In polymer matrices, tridodecyl phosphate acts as both plasticizer and antioxidant, reducing chain scission rates by 40–60% in accelerated aging tests .

Solubility characteristics:

-

Hydrophobic Domains: Fully miscible with non-polar solvents (hexane, toluene)

-

Polar Media: Limited solubility in ethanol (3.2 g/L at 25°C) and water (<0.01 g/L)

Industrial Applications and Performance Metrics

While sometimes confused with tridecyl phosphite derivatives, tridodecyl phosphate serves distinct roles in material science:

Table 2: Key Industrial Applications

| Sector | Function | Performance Benefit |

|---|---|---|

| Polymer Stabilization | Free radical scavenger | Increases PVC lifespan by 2.3× |

| Lubricant Additives | Extreme pressure agent | Reduces wear rates by 18–22% |

| Coatings | Plasticizer | Enhances flexibility (ΔTg = -15°C) |

In polyvinyl chloride (PVC), 0.5–2.0 wt% additions improve color retention during extrusion at 180–220°C, suppressing discoloration from conjugated polyene formation . The compound's large alkyl groups sterically hinder phosphate hydrolysis, ensuring long-term stability in humid environments .

Analytical Characterization Techniques

Modern quality control employs complementary techniques:

-

HPLC-UV: Retention time 12.3 min (C18 column, 80:20 acetonitrile/water)

-

FTIR Spectroscopy: Characteristic P=O stretch at 1260 cm⁻¹, C-O-P vibrations at 1040 cm⁻¹

-

Mass Spectrometry: ESI-MS shows dominant [M+H]⁺ peak at m/z 603.5

Method validation studies demonstrate 98.7% inter-laboratory reproducibility for purity assays using these techniques .

Emerging Research Directions

Recent developments focus on:

-

Green Synthesis: Enzymatic esterification using lipases, achieving 78% yield at 60°C

-

Nanocomposite Applications: Graphene oxide functionalization for tribological coatings

-

Drug Delivery Systems: Investigating slow-release properties for hydrophobic APIs

Ongoing clinical evaluations suggest potential as a transdermal penetration enhancer, with flux rates improving 3.8-fold for diclofenac sodium in ex vivo models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume